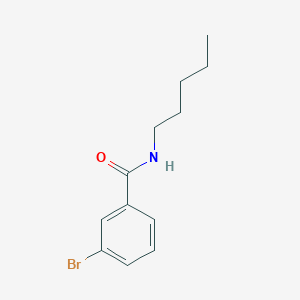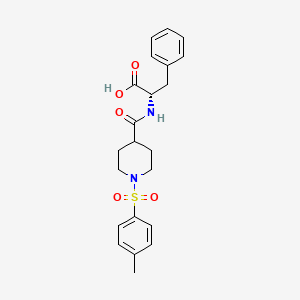
(S)-3-phenyl-2-(1-tosylpiperidine-4-carboxamido)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compounds I found are “(S)-3-methyl-2-(1-tosylpiperidine-4-carboxamido)butanoic acid” and "(S)-4-methyl-2-(1-tosylpiperidine-4-carboxamido)pentanoic acid" . These compounds are similar in structure to the one you mentioned, but with a methyl group instead of a phenyl group .
Molecular Structure Analysis
The molecular formula for “(S)-3-methyl-2-(1-tosylpiperidine-4-carboxamido)butanoic acid” is C18H26N2O5S and its molecular weight is 382.47 . The structure would likely involve a piperidine ring, a tosyl group, and a carboxamido group .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds, such as melting point, boiling point, and density, are not available in the sources I found .Scientific Research Applications
Green Chemistry Applications
Phloretic acid, a phenolic compound related to the chemical class of (S)-3-phenyl-2-(1-tosylpiperidine-4-carboxamido)propanoic acid, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach is sustainable and paves the way toward a multitude of applications in materials science due to its ability to provide specific properties of benzoxazine to aliphatic –OH bearing molecules or macromolecules without requiring a solvent or purification during synthesis (Trejo-Machin et al., 2017).
Propionic Acid Recovery
Research has focused on the recovery of propionic acid, an important carboxylic acid in the chemical industry, from aqueous waste streams and fermentation broth. The study explores reactive extraction using extractant-diluent, mixed extractants in diluents, and extractants in mixed diluents as emerging areas for propionic acid recovery. Improved extractions using binary extractants and binary diluents were observed, which can significantly contribute to the design of reactive extraction processes for propionic acid recovery (Keshav et al., 2009).
Biocatalyst Inhibition by Carboxylic Acids
Understanding the inhibition of biocatalysts by carboxylic acids is crucial for the engineering of robust strains for industrial applications. Carboxylic acids, including propionic acid, become inhibitory to microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below the desired yield and titer. This research aims to identify metabolic engineering strategies to increase microbial robustness against such inhibitions, which is vital for the production of bio-renewable chemicals and fuels (Jarboe et al., 2013).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-[[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-16-7-9-19(10-8-16)30(28,29)24-13-11-18(12-14-24)21(25)23-20(22(26)27)15-17-5-3-2-4-6-17/h2-10,18,20H,11-15H2,1H3,(H,23,25)(H,26,27)/t20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZSOZMWFPKJDM-FQEVSTJZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-phenyl-2-(1-tosylpiperidine-4-carboxamido)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

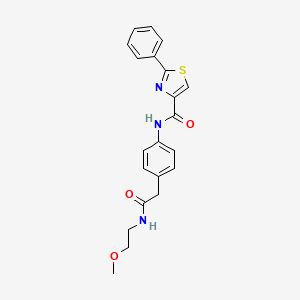
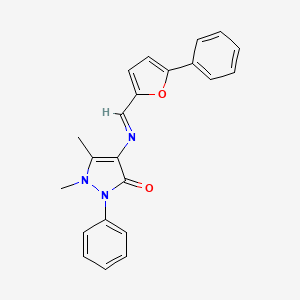
![N-(2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-ylmethyl)benzamide;hydrochloride](/img/structure/B2742854.png)
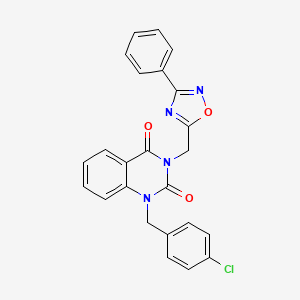
![Bicyclo[2.2.1]hept-5-en-2-one, (1S,4S)-](/img/structure/B2742856.png)
![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)benzenecarboxamide](/img/structure/B2742857.png)
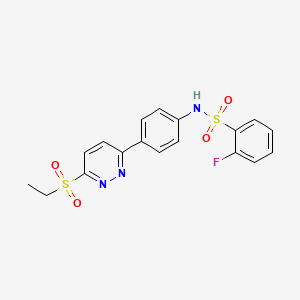


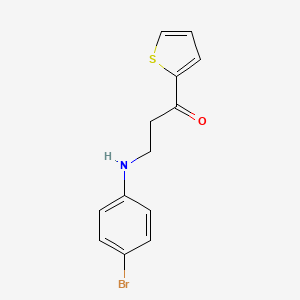
![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)


